molecular formula C20H20BrN7O6 B1607172 N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide CAS No. 22578-86-5

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide

Cat. No.: B1607172
CAS No.: 22578-86-5
M. Wt: 534.3 g/mol
InChI Key: CFCALFPBVJLIHA-UHFFFAOYSA-N
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Description

This compound is a brominated nitroaryl azo dye derivative with the molecular formula C₂₀H₂₀BrN₇O₆ and a molecular weight of 534.33 g/mol . Its structure features:

  • A 2-bromo-4,6-dinitrophenyl group, providing strong electron-withdrawing effects that stabilize the azo (-N=N-) linkage.
  • A cyanoethyl-ethylamino substituent at the 5-position, influencing solubility and intermolecular interactions.
  • A methoxy group at the 4-position, contributing to planarity via conjugation.

Properties

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN7O6/c1-4-26(7-5-6-22)17-10-15(23-12(2)29)16(11-19(17)34-3)24-25-20-14(21)8-13(27(30)31)9-18(20)28(32)33/h8-11H,4-5,7H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCALFPBVJLIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051876, DTXSID60860283
Record name C.I.Disperse Blue 281
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Record name N-{2-[(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-cyanoethyl)(ethyl)amino]-4-methoxyphenyl}acetamide
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Molecular Weight

534.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22578-86-5
Record name N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
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Record name Acetamide, N-(2-(2-(2-bromo-4,6-dinitrophenyl)diazenyl)-5-((2-cyanoethyl)ethylamino)-4-methoxyphenyl)-
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Record name Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-
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Record name N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
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Biological Activity

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide, commonly referred to as BDAP, is an azo compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Formula : C18H16BrN7O6
  • Molecular Weight : 506.27 g/mol
  • CAS Number : 53950-33-7
  • Density : 1.55 g/cm³
  • Boiling Point : 773.5ºC
  • Flash Point : 421.6ºC

Structure

The compound features a complex structure characterized by the presence of both azo and cyanoethyl groups, which contribute to its biological activity. The structural representation is critical for understanding its interaction with biological systems.

  • Antimicrobial Activity : BDAP has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that the presence of the dinitrophenyl group enhances its efficacy by disrupting bacterial cell membranes.
  • Cytotoxic Effects : Research has shown that BDAP exhibits cytotoxicity against cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and the disruption of mitochondrial function.
  • Antioxidant Properties : The compound also displays antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of BDAP against Gram-positive and Gram-negative bacteria. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The study concluded that BDAP is particularly effective against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Study on Cytotoxicity

Another significant study assessed the cytotoxic effects of BDAP on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated:

Cell LineIC50 (µM)
HeLa15
MCF-725

This research highlighted BDAP's potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and therapeutic applications.

Toxicological Profile

While BDAP exhibits promising biological activities, its toxicological profile must also be considered. Preliminary assessments suggest moderate toxicity levels in mammalian systems, emphasizing the need for careful dosage regulation in potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogous compounds include substituents on the phenyl rings, alkyl/allyl groups on amino moieties, and halogen substitutions. These variations impact molecular weight, planarity, and electronic properties.

Compound Name (CAS RN) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound -Br, -NO₂ (2,4,6); -OCH₃ (4); -N(Et)(CH₂CH₂CN) C₂₀H₂₀BrN₇O₆ 534.33 High mutagenicity; planar azo linkage
N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide -CN, -NO₂ (2,4,6); -N(Et)₂ C₂₀H₂₀N₈O₅ 452.43 Cyano substitution enhances electron deficiency; dihedral angle = 6.6°
N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(allyl)(cyanoethyl)amino]-4-methoxyphenyl]acetamide (68877-63-4) -Cl, -NO₂ (2,4,6); -N(allyl)(CH₂CH₂CN) C₂₁H₂₀ClN₇O₆ 518.89 Allyl group increases steric hindrance; used in high-throughput dye synthesis
N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide -Br (2,6), -NO₂ (4); -N(Et)₂ C₁₉H₁₈Br₂N₆O₃ 555.10 Dual bromine substitution enhances stability but reduces solubility

Physicochemical and Toxicological Comparisons

  • Planarity and Conjugation: The target compound and its cyano-substituted analog (C₂₀H₂₀N₈O₅) exhibit near-planar aromatic systems (dihedral angles <7°), enhancing π-conjugation and color intensity . Allyl-substituted derivatives (e.g., 68877-63-4) show reduced planarity due to steric effects from the allyl group, leading to hypsochromic shifts in UV-Vis spectra .
  • Toxicity :

    • The target compound demonstrates mutagenicity at 6.25 mg/L (hamster fibroblast assay), likely due to nitro group reduction generating reactive intermediates .
    • Chloro-substituted analogs (e.g., 68877-63-4) exhibit lower mutagenicity but higher environmental persistence due to C-Cl bond stability .
  • Synthesis and Crystallization: Most compounds are synthesized via diazo coupling followed by alkylation. Crystallization in acetone or dichloromethane yields monoclinic crystals (space group P2₁/c) . SHELX software is widely used for structural refinement, ensuring accurate bond length/angle data (e.g., C-N bond: 1.34–1.38 Å) .

Preparation Methods

Primary Preparation Method: Azo Coupling Reaction

The synthesis predominantly relies on azo coupling, which involves the reaction of a diazonium salt with an aromatic amine derivative.

Stepwise Procedure:

  • Diazotization: The 2-bromo-4,6-dinitroaniline precursor is converted to the corresponding diazonium salt under acidic conditions at low temperature (0–5 °C), typically using sodium nitrite and hydrochloric acid.
  • Coupling: The diazonium salt is then coupled with an aromatic amine bearing the 5-[(2-cyanoethyl)ethylamino]-4-methoxyphenylacetamide moiety. This coupling forms the azo linkage (-N=N-) connecting the two aromatic systems.

This method is classical for azo compounds and allows for selective formation of the azo bond with good yields.

Palladium-Catalyzed Coupling Alternative

Recent research has demonstrated that palladium-catalyzed cross-coupling reactions can be employed to construct the compound, particularly for introducing the cyanoethyl-ethylamino substituent.

Key Reaction Parameters:

Parameter Condition
Catalyst Pd(dppf)Cl₂ (0.1 equivalents)
Solvent Tetrahydrofuran (THF):Water (5:1)
Base Potassium carbonate (K₂CO₃, 2 eq)
Temperature 80 °C
Atmosphere Nitrogen (inert)
Reaction Time 5 hours
Purification Method Column chromatography

Procedure Summary:

  • Starting with N-(2-bromophenyl)acetamide, the reaction is performed with a suitable boronate ester containing the cyanoethyl substituent.
  • The mixture is stirred under nitrogen at 80 °C for 5 hours.
  • Post-reaction, the product is extracted with ethyl acetate and purified by column chromatography to obtain the target compound with high purity.

This method offers an alternative to classical azo coupling, potentially improving selectivity and functional group tolerance.

Purification and Characterization

After synthesis, purification is crucial to isolate the target compound free from by-products and unreacted starting materials.

Research Findings and Optimization Notes

  • The palladium-catalyzed method provides a controlled environment, minimizing side reactions such as over-reduction or unwanted substitutions.
  • The azo coupling step requires careful temperature control (0–5 °C) during diazotization to stabilize the diazonium salt.
  • The presence of electron-withdrawing nitro groups enhances the electrophilicity of the diazonium intermediate, facilitating coupling.
  • Solvent choice (THF:H₂O) balances solubility of organic and inorganic reagents, improving reaction kinetics.
  • Purification by chromatography is essential due to the complexity and similarity of side products.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Azo Coupling Diazotization of 2-bromo-4,6-dinitroaniline + aromatic amine Classical, direct azo bond formation Requires low temperature control; diazonium salt stability
Palladium-Catalyzed Coupling Pd(dppf)Cl₂ catalyst, K₂CO₃ base, THF:H₂O solvent, 80 °C, N₂ atmosphere High selectivity, functional group tolerance Requires palladium catalyst; longer reaction time
Purification Column chromatography High purity (>95%) achievable Time-consuming; solvent use
Characterization NMR, HPLC, MS, X-ray crystallography Confirm structure and purity Requires specialized equipment

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step azo coupling and functional group modification. A common approach includes:

  • Azo bond formation : Diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with N-(5-amino-4-methoxyphenyl)acetamide derivatives under acidic conditions .
  • Subsequent alkylation : Introduction of the 2-cyanoethyl-ethylamino group via nucleophilic substitution, often using potassium carbonate in DMF as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical due to the compound’s high molecular weight (506.27 g/mol) and polar functional groups .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming the azo linkage, methoxy group, and acetamide moiety. Aromatic proton signals in the δ 7.0–8.5 ppm range are characteristic of nitro-substituted aryl groups .
  • Mass spectrometry (HRMS) : Provides exact mass verification (e.g., C18_{18}H16_{16}BrN7_7O6_6, m/z 506.27) and detects trace impurities .
  • HPLC : Reverse-phase C18 columns with UV detection at λ ~450 nm (azo group absorbance) ensure purity >95% .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, considering competing side reactions from nitro and azo groups?

  • Controlled reaction temperatures : Nitro groups are electron-withdrawing and may deactivate the aryl ring. Maintaining temperatures below 0°C during diazotization minimizes decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF/water mixtures (5:1 v/v) improve coupling efficiency .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(dppf)Cl2_2) can accelerate alkylation steps, reducing side-product formation .

Q. What strategies resolve discrepancies in crystallographic data obtained using different refinement software?

  • Software cross-validation : Compare SHELXL (favored for small-molecule refinement) with alternative tools like Olex2. SHELXL’s robust handling of high-resolution data reduces errors in anisotropic displacement parameters .
  • Twinned data analysis : For crystals prone to twinning (common with azo compounds), use the Hooft parameter in SHELXL to refine twin laws and improve R-factor convergence .

Q. How does the electronic configuration of the azo group influence reactivity in photochemical studies?

  • π→π transitions*: The azo group’s extended conjugation (λmax_{\text{max}} ~450 nm) enables light-induced cis-trans isomerization. Time-resolved UV-Vis spectroscopy can quantify isomerization kinetics .
  • Electron-deficient aryl rings : The bromo and nitro substituents stabilize the azo radical intermediate, making the compound prone to reductive cleavage under UV light. Controlled irradiation in inert atmospheres (N2_2) mitigates degradation .

Methodological Notes

  • Safety protocols : Bromo and nitro groups pose toxicity risks. Use fume hoods, PPE, and emergency protocols (e.g., skin/eye wash stations) as outlined in safety data sheets .
  • Data validation : Cross-reference experimental results with PubChem entries (CID: [compound-specific ID]) for spectral and physicochemical consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide

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